molecular formula C7H5F3N2O2 B6257539 4-methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid CAS No. 1513798-14-5

4-methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid

Cat. No.: B6257539
CAS No.: 1513798-14-5
M. Wt: 206.1
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Description

4-Methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a methyl group at the 4-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of a suitable pyrimidine precursor, followed by selective functionalization at the desired positions.

    Starting Material Preparation: The synthesis often begins with commercially available pyrimidine derivatives.

    Functional Group Introduction:

    Methylation: The methyl group can be introduced via methylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

    Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, often involving the use of carbon dioxide (CO2) under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or trifluoromethyl positions, using reagents such as sodium hydride (NaH) or organolithium compounds.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH in dimethylformamide (DMF) or organolithium reagents in tetrahydrofuran (THF).

Major Products:

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 4-methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Molecular Targets and Pathways:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

4-Methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives, such as:

    4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.

    6-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: Another isomer with variations in reactivity and application potential.

Uniqueness: The unique combination of a methyl group, trifluoromethyl group, and carboxylic acid on the pyrimidine ring imparts distinct physicochemical properties, making this compound a valuable compound in various research and industrial contexts.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in developing new materials and therapeutic agents.

Properties

CAS No.

1513798-14-5

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.1

Purity

95

Origin of Product

United States

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